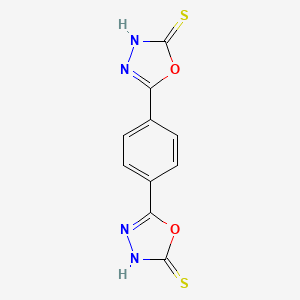
5,5'-(1,4-Phenylene)di(1,3,4-oxadiazole-2(3H)-thione)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’-(1,4-Phenylene)di(1,3,4-oxadiazole-2(3H)-thione) is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of two oxadiazole rings connected by a phenylene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(1,4-Phenylene)di(1,3,4-oxadiazole-2(3H)-thione) typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of terephthalic acid hydrazide with carbon disulfide in the presence of a base, followed by cyclization to form the oxadiazole rings . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like potassium hydroxide (KOH) or sodium hydroxide (NaOH).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
5,5’-(1,4-Phenylene)di(1,3,4-oxadiazole-2(3H)-thione) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole rings to other heterocyclic structures.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thione group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
5,5’-(1,4-Phenylene)di(1,3,4-oxadiazole-2(3H)-thione) has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5,5’-(1,4-Phenylene)di(1,3,4-oxadiazole-2(3H)-thione) involves its interaction with specific molecular targets. In biological systems, it can inhibit the growth of bacteria by interfering with essential enzymes and metabolic pathways . The compound’s thione group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,5’-(1,4-Phenylene)di(1,3,4-oxadiazole-2-thiol): This compound is similar in structure but contains a thiol group instead of a thione group.
5,5’-(1,4-Phenylene)di(1,2,4-triazole-3-thiol): Another related compound with a triazole ring instead of an oxadiazole ring.
Uniqueness
5,5’-(1,4-Phenylene)di(1,3,4-oxadiazole-2(3H)-thione) is unique due to its specific electronic properties and the presence of the thione group, which imparts distinct reactivity and biological activity compared to its analogs .
Eigenschaften
CAS-Nummer |
81273-25-8 |
|---|---|
Molekularformel |
C10H6N4O2S2 |
Molekulargewicht |
278.3 g/mol |
IUPAC-Name |
5-[4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)phenyl]-3H-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C10H6N4O2S2/c17-9-13-11-7(15-9)5-1-2-6(4-3-5)8-12-14-10(18)16-8/h1-4H,(H,13,17)(H,14,18) |
InChI-Schlüssel |
FIHPXZYOEWIRGD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NNC(=S)O2)C3=NNC(=S)O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















